2-Chlorobenzyl chloroformate
Overview
Description
2-Chlorobenzyl chloroformate (2-Cbz-Cl) is an organochlorine compound that is used as a reagent in organic synthesis for the preparation of a variety of compounds. It is a colorless liquid with a strong odor, and is highly volatile. 2-Cbz-Cl is also known as benzyl chloroformate, 2-chlorobenzyl ester, and benzyl chloroformate.
Scientific Research Applications
I have conducted a search for the scientific research applications of “2-Chlorobenzyl chloroformate,” but unfortunately, the available online resources do not provide a detailed analysis with six to eight unique applications as you requested.
This compound is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines, abbreviated as Cbz or Z . However, for a comprehensive analysis of its applications in various fields, you might need to access specialized databases or scientific publications that are not readily available in public search results.
Mechanism of Action
Target of Action
The primary target of 2-Chlorobenzyl chloroformate is amines . This compound is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines . The protecting group suppresses the nucleophilic and basic properties of the nitrogen lone pair .
Mode of Action
2-Chlorobenzyl chloroformate: interacts with its targets (amines) to form carbamates . This reaction is typically conducted in the presence of a base which serves to absorb the hydrochloric acid (HCl) produced during the reaction .
Biochemical Pathways
The introduction of the benzyloxycarbonyl protecting group by 2-Chlorobenzyl chloroformate affects the biochemical pathways involving amines. By suppressing the nucleophilic and basic properties of the nitrogen lone pair, the compound alters the reactivity of amines, thereby influencing the downstream reactions they participate in .
Pharmacokinetics
The pharmacokinetics of 2-Chlorobenzyl chloroformate It’s known that the compound is a water-sensitive oily colorless liquid . It degrades in contact with water , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 2-Chlorobenzyl chloroformate ’s action primarily involve the modification of amines. By introducing the benzyloxycarbonyl protecting group, the compound changes the chemical behavior of amines, affecting their participation in various biochemical reactions .
Action Environment
The action, efficacy, and stability of 2-Chlorobenzyl chloroformate are influenced by environmental factors. For instance, the compound is sensitive to water and degrades upon contact with it . Therefore, the presence of water in the environment can significantly impact the compound’s action and stability.
properties
IUPAC Name |
(2-chlorophenyl)methyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKNHYFOVQZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399023 | |
Record name | 2-Chlorobenzyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39545-31-8 | |
Record name | (2-Chlorophenyl)methyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39545-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorobenzyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Chlorobenzyl chloroformate in peptide synthesis, and what advantages does it offer?
A: 2-Chlorobenzyl chloroformate acts as a protecting group for amino groups during peptide synthesis. [, ] This is crucial for controlling the reaction and ensuring the desired peptide sequence is formed. Specifically, the research highlights its use in creating a protecting group for o-aminoanilides, which are valuable building blocks for peptide synthesis. []
Q2: Can you describe the synthesis of 2-Chlorobenzyl chloroformate and its subsequent reaction to form the protecting group discussed in the research?
A: The synthesis of 2-Chlorobenzyl chloroformate begins with 2-chlorobenzyl alcohol. [] This alcohol reacts with bis(trichloromethyl) carbonate, using dichloroethane as the solvent. This reaction yields 2-Chlorobenzyl chloroformate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.